Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
[1]
Part 1: Executive Summary & Structural Logic
In the landscape of modern medicinal chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a "privileged intermediate"—a scaffold that balances steric bulk, lipophilicity, and modulated basicity.[1]
Unlike simple alkyl amines, this compound incorporates a 1,2,4-oxadiazole core, a proven bioisostere for esters and amides.[1][2] The inclusion of the tert-butyl group at the C3 position provides significant steric protection and lipophilic volume, enhancing hydrophobic interactions within receptor pockets without introducing metabolic liability.[1] The C5-ethylamine moiety serves as a chiral handle for further elaboration, typically into peptidomimetics or kinase inhibitors.[1]
This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore the why and how of its application in drug design.
Part 2: Chemical Identity & Physicochemical Profile[1][3][4]
Core Identity Data
| Parameter | Value / Descriptor |
| IUPAC Name | 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine |
| CAS Number | 1423025-90-4 (HCl salt); 1354961-22-0 (Generic/Related) |
| SMILES | CC(C)(C)C1=NOC(C(C)N)=N1 |
| Molecular Weight | 169.22 g/mol (Free Base) |
| Formula | C₈H₁₅N₃O |
| Chirality | Contains 1 chiral center (α-carbon).[1][3][4][5][6] Available as (R), (S), or racemate.[1] |
Physicochemical Properties (Experimental & Predicted)
The following parameters define the compound's behavior in biological systems and synthetic workflows.
| Property | Value | Technical Insight |
| LogP (Lipophilicity) | 1.8 – 2.1 | The tert-butyl group significantly boosts lipophilicity compared to methyl analogs (LogP ~0.5), improving membrane permeability while maintaining water solubility due to the amine.[1] |
| TPSA | ~64 Ų | Ideal range for CNS penetration and oral bioavailability (Rule of 5 compliant).[1] |
| pKa (Amine) | ~7.2 – 7.8 | CRITICAL: The electron-withdrawing nature of the 1,2,4-oxadiazole ring lowers the pKa of the α-amine compared to standard alkyl amines (~10.5).[1] This "modulated basicity" reduces ionization at physiological pH, enhancing passive transport.[1] |
| H-Bond Donors/Acceptors | 1 / 4 | The oxadiazole nitrogens and oxygen act as weak acceptors; the primary amine is a donor/acceptor. |
| Metabolic Stability | High | The 1,2,4-oxadiazole ring is resistant to esterases and amidases, unlike the ester/amide bonds it mimics.[1] |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride. Mechanism: This protocol utilizes the condensation of an amidoxime with a protected amino acid, followed by cyclodehydration.[1] This route is preferred over the acyl chloride method due to milder conditions and higher tolerance for functional groups.
Reaction Workflow Diagram
Caption: Convergent synthesis via the amidoxime route. The critical cyclization step (Red) requires thermal driving force to close the 1,2,4-oxadiazole ring.[1]
Step-by-Step Protocol
Step 1: Preparation of tert-Butyl Amidoxime
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.
-
Add pivalonitrile (1.0 eq) dropwise.[1]
-
Add ethanol (co-solvent) and reflux at 80°C for 12 hours.
-
Validation: Monitor by TLC (Polar mobile phase). Amidoxime is more polar than nitrile.
-
Concentrate and extract with ethyl acetate to yield the white solid amidoxime.
Step 2: Coupling & Cyclization (One-Pot Variant)
-
Activation: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the active acyl imidazole.
-
Note: Gas evolution (CO₂) confirms activation.[1]
-
-
Addition: Add tert-butyl amidoxime (1.0 eq) to the reaction mixture. Stir at RT for 2 hours.
-
Cyclization: Heat the mixture to 100–110°C for 4–6 hours.
-
Why: The intermediate O-acyl amidoxime requires thermal energy to undergo dehydration and ring closure.
-
-
Workup: Cool, dilute with water, and extract with EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Boc-Deprotection
-
Dissolve the intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.
-
Yield: Typically >85% for this step.[3]
-
Part 4: Applications in Drug Discovery[2][8]
Bioisosteric Replacement Strategy
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][7][8]
-
Stability: Unlike esters, the oxadiazole ring is stable to hydrolysis in plasma.[1]
-
Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor capability (unless substituted), which can improve membrane permeability.[1]
-
Lipophilicity: The tert-butyl group acts as a "lipophilic anchor," filling hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than a simple phenyl or methyl group.[1]
Structural Activity Relationship (SAR) Logic
Caption: SAR dissection showing the functional role of each structural component.
Part 5: Safety & Handling (SDS Summary)
While specific toxicology data for this exact intermediate may be limited, standard protocols for alkyl-heterocyclic amines apply:
-
Hazards: Skin and eye irritant (H315, H319).[1] Potential respiratory irritant (H335).[1]
-
Handling: Handle as a hydrochloride salt to minimize volatility and oxidative degradation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]
-
Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity."[1] Current Organic Chemistry, 2016.[1] (Grounding for oxadiazole stability).
-
ChemScene. "1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Product Data." ChemScene Catalog, 2024.[1] Link
-
PubChem. "Compound Summary: 1,2,4-Oxadiazole Derivatives."[1] National Library of Medicine, 2024.[1] Link
-
Enamine. "Building Blocks: Heterocyclic Amines." Enamine Store, 2024.[1][9] (Reference for commercial availability and handling standards).
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